4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, two methoxy groups, and a dipropylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2,5-dimethoxyaniline to introduce the chloro group. This is followed by the sulfonation of the resulting compound to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The chloro and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Pathways involved may include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxyphenethylamine
- 4-chloro-2,5-dimethoxybenzeneethanamine
- 4-chloro-2,5-dimethoxyphenylethylamine
Uniqueness
4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is unique due to the presence of the dipropylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity has been explored in the context of its potential therapeutic applications and mechanisms of action. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H22ClN1O3S
- Molecular Weight : 329.86 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is significant for its biological activity, particularly in antibacterial and anticancer properties.
Antibacterial Properties
Research indicates that sulfonamides exhibit antibacterial activity by inhibiting bacterial folate synthesis. Specifically, this compound has been studied for its effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacteria Species | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have suggested that it may act as a protein kinase inhibitor, targeting pathways involved in cell proliferation and survival.
Case Study: Inhibition of Protein Kinases
A study demonstrated that this compound inhibited specific protein kinases implicated in cancer progression. The results indicated a dose-dependent inhibition of cell growth in various cancer cell lines.
The proposed mechanism of action for this compound involves:
- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it competes with bacterial enzymes involved in folate synthesis.
- Protein Kinase Inhibition : It may disrupt signaling pathways critical for cancer cell survival and proliferation.
Toxicity and Safety Profile
While the compound shows significant biological activity, its safety profile is crucial for therapeutic applications. Data indicates:
- Acute Toxicity : Harmful if swallowed (H302).
- Chronic Exposure Risks : May cause damage to organs through prolonged or repeated exposure (H373).
Table 2: Toxicity Profile
Toxicity Parameter | Value |
---|---|
Oral LD50 | >500 mg/kg |
Skin Irritation | Mild irritation observed |
Eye Irritation | Moderate irritation observed |
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWUKXJBQOGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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